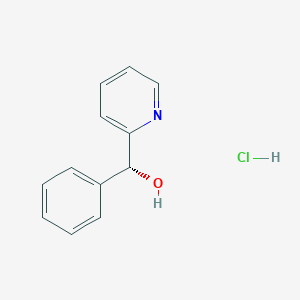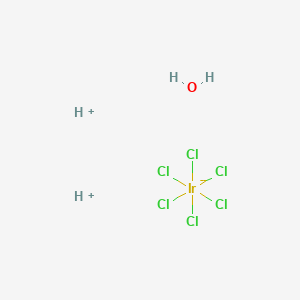
Ammonium iron(cento) sulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr’s salt, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate, containing two different cations: Fe²⁺ and NH₄⁺. This compound is widely used in analytical chemistry due to its stability and resistance to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ammonium iron(II) sulfate hexahydrate typically involves dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The resulting solution is then subjected to crystallization to obtain light green crystals of the compound .
Industrial Production Methods: Industrial production of ammonium iron(II) sulfate hexahydrate follows a similar process. The raw materials, ammonium sulfate and ferrous sulfate, are dissolved in water with sulfuric acid to prevent hydrolysis. The solution is then evaporated to induce crystallization, and the crystals are collected and purified .
Chemical Reactions Analysis
Types of Reactions: Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The Fe²⁺ ion can be oxidized to Fe³⁺ in the presence of oxidizing agents.
Reduction: The Fe³⁺ ion can be reduced back to Fe²⁺ using reducing agents.
Substitution: The sulfate ions can be substituted with other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Zinc metal in acidic conditions.
Substitution: Sodium carbonate (Na₂CO₃) in aqueous solution.
Major Products Formed:
Oxidation: Ferric sulfate (Fe₂(SO₄)₃).
Reduction: Ferrous sulfate (FeSO₄).
Substitution: Iron carbonate (FeCO₃) and ammonium sulfate (NH₄)₂SO₄.
Scientific Research Applications
Ammonium iron(II) sulfate hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of ammonium iron(II) sulfate hexahydrate involves the release of Fe²⁺ ions in aqueous solution. These ions can participate in various redox reactions, acting as either reducing or oxidizing agents depending on the reaction conditions. The compound’s stability and resistance to oxidation make it an ideal reagent for precise analytical applications .
Comparison with Similar Compounds
Ammonium iron(III) sulfate (Ferric ammonium sulfate): Contains Fe³⁺ ions instead of Fe²⁺ and is used as an oxidizing agent.
Ferrous sulfate (FeSO₄): A simpler iron(II) salt without the ammonium component, used in similar redox reactions.
Uniqueness: Ammonium iron(II) sulfate hexahydrate is unique due to its stability and resistance to oxidation, making it a preferred reagent in analytical chemistry. Its double salt nature also allows for more complex interactions in various chemical reactions compared to simpler iron salts .
Properties
Molecular Formula |
FeH20N2O14S2+ |
|---|---|
Molecular Weight |
392.1 g/mol |
InChI |
InChI=1S/Fe.2H3N.H2O4S.HO4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;(H2,1,2,3,4);(H,1,2,3);6*1H2/q+2;;;;;;;;;;/p-1 |
InChI Key |
JYIKWNZOHNDDJY-UHFFFAOYSA-M |
Canonical SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)









